Octyl 2-bromopropanoate
CAS No.: 24625-82-9
Cat. No.: VC7961993
Molecular Formula: C11H21BrO2
Molecular Weight: 265.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24625-82-9 |
---|---|
Molecular Formula | C11H21BrO2 |
Molecular Weight | 265.19 g/mol |
IUPAC Name | octyl 2-bromopropanoate |
Standard InChI | InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10H,3-9H2,1-2H3 |
Standard InChI Key | BOCFEZOZUMAGFA-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC(=O)C(C)Br |
Canonical SMILES | CCCCCCCCOC(=O)C(C)Br |
Chemical Identity and Structural Characteristics
Octyl 2-bromopropanoate, systematically named octyl 2-bromopropanoate, belongs to the class of halogenated esters. Its IUPAC name derives from the propanoic acid backbone substituted with a bromine atom at the second carbon and an octyl ester group. The compound’s structural formula is , with a canonical SMILES representation of CCCCCCCCOC(=O)C(C)Br
.
Synthesis and Reaction Pathways
Esterification of 2-Bromopropionic Acid
The primary synthesis route involves esterifying 2-bromopropionic acid with octanol. This reaction is catalyzed by acid chlorides or sulfonic acids under reflux conditions. For example, a patent detailing ethyl 2-bromopropionate synthesis (CN103804191A) describes a two-step process:
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Chlorination: Propionic acid reacts with thionyl chloride and bromine to form 2-bromopropionyl chloride .
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Esterification: The acid chloride intermediate reacts with octanol in a 1:1 molar ratio, yielding octyl 2-bromopropanoate .
Optimal conditions include:
Side reactions, such as di-ester formation or bromine displacement, are minimized by controlling stoichiometry and avoiding moisture.
Transesterification Reactions
Physicochemical Properties
Solubility and Stability
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Solubility: Immiscible with water but soluble in organic solvents like ethanol, ether, and dichloromethane .
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Stability: Decomposes above 200°C, releasing bromine radicals. Storage under inert atmospheres at 2–8°C is recommended .
Spectroscopic Features
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Infrared (IR) Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O stretch), 1250 cm⁻¹ (C–O–C asymmetric stretch), and 650 cm⁻¹ (C–Br stretch).
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Nuclear Magnetic Resonance (NMR):
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for β-bromoacrylic acid derivatives, which are key intermediates in antitumor agents . For example, coupling octyl 2-bromopropanoate with amines yields α-bromoamide prodrugs with enhanced bioavailability .
Polymer Chemistry
In radical polymerization, the bromine atom acts as a chain-transfer agent, controlling molecular weight distributions in acrylic polymers. Recent studies demonstrate its utility in synthesizing block copolymers with tailored thermal properties.
Enzyme-Catalyzed Reactions
Immobilized lipases (e.g., Candida antarctica lipase B) catalyze the transesterification of octyl 2-bromopropanoate in organic solvents, enabling green chemistry approaches. Alginate-encapsulated enzymes show 75% activity retention over five cycles.
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